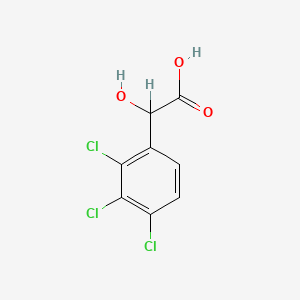
Hydroxy(2,3,4-trichlorophenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydroxy(2,3,4-trichlorophenyl)acetic acid is an organic compound with the molecular formula C8H5Cl3O3 It is characterized by the presence of a hydroxy group, three chlorine atoms, and an acetic acid moiety attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hydroxy(2,3,4-trichlorophenyl)acetic acid can be synthesized through several methods. One common approach involves the chlorination of hydroxyphenylacetic acid under controlled conditions to introduce chlorine atoms at the 2, 3, and 4 positions on the phenyl ring. The reaction typically requires the use of chlorine gas and a suitable solvent, such as acetic acid, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using specialized equipment to ensure safety and efficiency. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of catalysts and advanced purification techniques may also be employed to enhance the production process.
Análisis De Reacciones Químicas
Types of Reactions
Hydroxy(2,3,4-trichlorophenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove chlorine atoms or convert the hydroxy group to a different functional group.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trichlorophenylacetic acid derivatives, while reduction can produce dechlorinated or hydroxy-substituted compounds.
Aplicaciones Científicas De Investigación
Hydroxy(2,3,4-trichlorophenyl)acetic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mecanismo De Acción
The mechanism of action of hydroxy(2,3,4-trichlorophenyl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxy group and chlorine atoms play a crucial role in its reactivity and binding affinity to target molecules. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
Hydroxy(2,3,4-trichlorophenyl)acetic acid can be compared with other similar compounds, such as:
3-Chloro-4-hydroxyphenylacetic acid: This compound has a similar structure but with fewer chlorine atoms, leading to different chemical and biological properties.
2-(4-Hydroxy-3-nitrophenyl)acetic acid: This compound contains a nitro group instead of chlorine atoms, resulting in distinct reactivity and applications.
Propiedades
Número CAS |
106705-49-1 |
|---|---|
Fórmula molecular |
C8H5Cl3O3 |
Peso molecular |
255.5 g/mol |
Nombre IUPAC |
2-hydroxy-2-(2,3,4-trichlorophenyl)acetic acid |
InChI |
InChI=1S/C8H5Cl3O3/c9-4-2-1-3(5(10)6(4)11)7(12)8(13)14/h1-2,7,12H,(H,13,14) |
Clave InChI |
GZKWWIIDHWLQSL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1C(C(=O)O)O)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Silane, trimethyl[(2-methylcyclohexyl)oxy]-](/img/structure/B14318556.png)
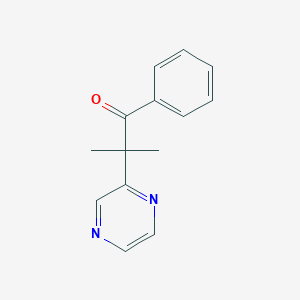
![5-[(4-Nitrophenyl)methoxy]-4,5-dioxo-3-(phenylsulfanyl)pentanoate](/img/structure/B14318573.png)
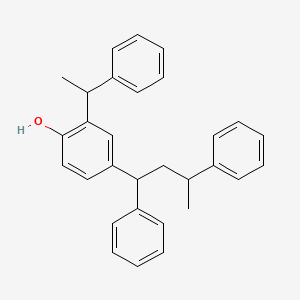
![N-[(2-Hydroxyphenyl)methyl]-N,N-dimethylethanaminium bromide](/img/structure/B14318588.png)
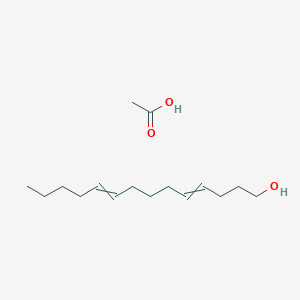
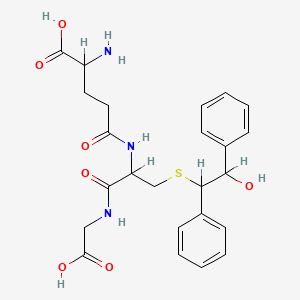
![4,10,10-Trimethylbicyclo[5.2.1]dec-3-ene-2,6-dione](/img/structure/B14318602.png)
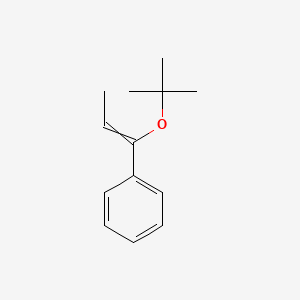
![2-[(2-Methylacryloyl)oxy]ethyl furan-2-carboxylate](/img/structure/B14318610.png)
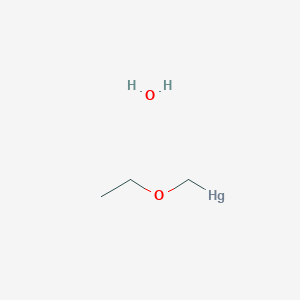

![4-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propoxy}-1,2,3-benzotriazine](/img/structure/B14318628.png)

